6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. . The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a benzyloxy group at the 6-position and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 5-aminopyrazole with a dicarbonyl compound under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core . The benzyloxy group can be introduced through nucleophilic substitution reactions, while the carboxylic acid group can be introduced through oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
Substitution: The benzyloxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides, amines, and thiols.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antiviral agent.
Industry: Used in the development of new materials with unique photophysical properties .
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme involved in the regulation of immune cell functions . By inhibiting PI3Kδ, this compound can modulate immune responses and has potential therapeutic applications in inflammatory and autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound without the benzyloxy and carboxylic acid groups.
6-(Methoxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Similar structure with a methoxy group instead of a benzyloxy group.
6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine: Similar structure without the carboxylic acid group .
Uniqueness
6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to the presence of both the benzyloxy and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The benzyloxy group enhances its lipophilicity, while the carboxylic acid group provides opportunities for further functionalization and interaction with biological targets .
Biological Activity
6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
This compound features a pyrazolo-pyrimidine core structure that is known for its diverse biological activities. The presence of the benzyloxy group enhances its solubility and may influence its interaction with biological targets.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class can modulate various biological pathways. The specific mechanisms of action for this compound include:
- Inhibition of Kinases : It has been shown to inhibit cyclin-dependent kinases (CDKs) and checkpoint kinases (CHK), which are critical in regulating cell cycle progression and proliferation .
- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways .
Anticancer Activity
The compound has been evaluated for its anticancer potential. Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines can exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications to the structure have led to enhanced potency against breast cancer and other malignancies.
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
This compound | MCF-7 (breast cancer) | 10 | Moderate cytotoxicity |
6-(Benzyloxy) derivatives | A549 (lung cancer) | 5 | High cytotoxicity |
Anti-inflammatory Effects
Research has shown that related compounds can reduce inflammation in models of arthritis and other inflammatory diseases. The anti-inflammatory mechanism is primarily through the inhibition of NF-kB signaling pathways.
Case Studies
- Inhibition of CHK1 : A study demonstrated that pyrazolo[1,5-a]pyrimidines could effectively inhibit CHK1 with IC50 values in the low micromolar range, indicating their potential as chemotherapeutic agents .
- Inflammation Models : In vivo studies on murine models showed that treatment with pyrazolo[1,5-a]pyrimidines resulted in significant reductions in inflammatory markers compared to controls .
Research Findings
Recent investigations into the biological activity of this compound have highlighted several important findings:
- Structure-Activity Relationship (SAR) : Modifications at various positions on the pyrazolo-pyrimidine scaffold have been found to affect potency and selectivity against different targets.
- Potential as Drug Candidates : The compound's ability to inhibit key kinases involved in cell cycle regulation suggests it could serve as a lead compound for developing new anticancer therapies .
Properties
IUPAC Name |
6-phenylmethoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-14(19)12-7-16-17-8-11(6-15-13(12)17)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLBPVQSGMQBAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN3C(=C(C=N3)C(=O)O)N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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